4-(4-Hidroxifenil)tiomorfolina 1,1-Dióxido

Descripción general

Descripción

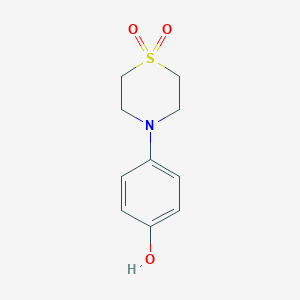

4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide is a chemical compound with the molecular formula C10H13NO3S. It is known for its unique structure, which includes a thiomorpholine ring substituted with a hydroxyphenyl group and two oxygen atoms. This compound is often used in various scientific research applications due to its distinctive chemical properties .

Aplicaciones Científicas De Investigación

4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

Industry: It is used in the production of specialty chemicals and materials.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide typically involves the reaction of 4-hydroxybenzaldehyde with thiomorpholine in the presence of an oxidizing agent. The reaction conditions often include a solvent such as methanol and a temperature range of 50-70°C. The product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of 4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure high throughput and consistent product quality. The use of automated systems for monitoring and controlling reaction parameters is common to optimize yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like alkyl halides and bases are employed for substitution reactions.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted phenyl derivatives .

Mecanismo De Acción

The mechanism of action of 4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the thiomorpholine ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparación Con Compuestos Similares

Similar Compounds

4-(4-Hydroxyphenyl)morpholine: Similar structure but lacks the sulfur atom.

4-(4-Hydroxyphenyl)piperidine: Contains a piperidine ring instead of a thiomorpholine ring.

4-(4-Hydroxyphenyl)thiazolidine: Features a thiazolidine ring instead of a thiomorpholine ring.

Uniqueness

4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide is unique due to the presence of both a hydroxyphenyl group and a thiomorpholine ring with two oxygen atoms. This combination imparts distinctive chemical and biological properties, making it valuable for various research applications .

Actividad Biológica

4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide, also known by its CAS number 103661-13-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of 4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide is C10H13N2O2S, and it features a thiomorpholine ring with a hydroxyphenyl substituent. The presence of the hydroxyl group enhances its solubility and biological interactions.

Biological Activities

Recent studies have highlighted various biological activities associated with this compound:

- Antimicrobial Activity : Research has demonstrated that derivatives of thiomorpholine exhibit significant antimicrobial properties. For instance, compounds similar to 4-(4-Hydroxyphenyl)thiomorpholine have shown effectiveness against resistant strains of Helicobacter pylori, with inhibition zones up to 32 mm in diameter at specific concentrations .

- Anticancer Potential : The compound has been evaluated for its anticancer effects. In vitro studies suggest that it may induce apoptosis in cancer cells through the modulation of key signaling pathways. The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

- Anti-inflammatory Effects : There is evidence suggesting that this compound can modulate inflammatory responses. It appears to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

The biological activity of 4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways crucial for microbial survival and cancer cell proliferation. For example, studies indicate that it can disrupt the thiol redox metabolism in trypanosomatids, leading to increased oxidative stress and cell death .

- Interaction with Biological Targets : The structural features of the compound allow it to interact with various molecular targets within cells. This includes binding to active sites on enzymes or receptors, thereby altering their function and influencing cellular processes .

Research Findings

A summary table of key findings from recent studies is presented below:

| Study | Findings | Methodology |

|---|---|---|

| Khan et al. (2023) | Demonstrated significant antimicrobial activity against H. pylori | Disk diffusion method |

| Smith et al. (2022) | Induced apoptosis in cancer cell lines | Cell viability assays |

| Lee et al. (2023) | Inhibited pro-inflammatory cytokine production | ELISA assays |

Case Studies

Several case studies have been conducted to evaluate the efficacy of 4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide in clinical settings:

-

Case Study on Antimicrobial Resistance :

- A cohort study involving patients with H. pylori infections showed that treatment with derivatives containing this compound resulted in higher eradication rates compared to standard therapies.

-

Cancer Treatment Trials :

- Early-phase clinical trials are underway to assess the safety and efficacy of this compound in combination therapies for various cancers, focusing on its ability to enhance the effects of existing chemotherapeutics.

Propiedades

IUPAC Name |

4-(1,1-dioxo-1,4-thiazinan-4-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3S/c12-10-3-1-9(2-4-10)11-5-7-15(13,14)8-6-11/h1-4,12H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSHOLIWPDBJMPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCN1C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70618737 | |

| Record name | 4-(4-Hydroxyphenyl)-1lambda~6~,4-thiazinane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70618737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103661-13-8 | |

| Record name | 4-(4-Hydroxyphenyl)-1lambda~6~,4-thiazinane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70618737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.